Plixorafenib

Description

Properties

IUPAC Name |

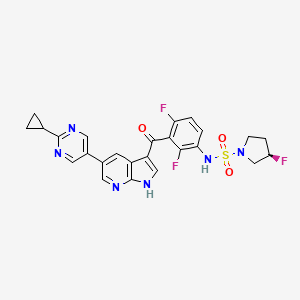

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYACLQUDUDXAPA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393466-87-9 | |

| Record name | PLX-8394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393466879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX8394 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plixorafenib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2L7Z273SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plixorafenib: A Technical Guide to its Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plixorafenib (formerly PLX8394) is a next-generation, orally bioavailable small-molecule inhibitor of the BRAF serine/threonine kinase.[1][2] It represents a significant advancement in the landscape of BRAF-targeted therapies due to its unique "paradox-breaker" mechanism. Unlike first-generation BRAF inhibitors, this compound selectively inhibits mutated BRAF monomers (such as BRAF V600E) and disrupts BRAF-containing dimers, thereby avoiding the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway in BRAF wild-type cells.[3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its modulation of the MAPK/ERK signaling pathway, a summary of key quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: A "Paradox-Breaker" BRAF Inhibitor

First-generation BRAF inhibitors, while effective against BRAF V600-mutant tumors, can lead to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, particularly in the presence of upstream RAS activation.[6][7] This occurs because these inhibitors can promote the dimerization of RAF kinases (BRAF and CRAF), leading to the transactivation of the drug-free protomer and subsequent downstream signaling.[7] This paradoxical activation is associated with adverse events, such as the development of cutaneous squamous cell carcinomas.[3]

This compound was specifically designed to overcome this limitation. It potently inhibits the kinase activity of BRAF V600E monomers while also disrupting the dimerization of BRAF, including BRAF fusions and splice variants.[2][4][8] By preventing the formation of active RAF dimers, this compound avoids paradoxical MAPK pathway activation, offering the potential for a wider therapeutic window and a more favorable safety profile.[3][4]

Modulation of the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma, colorectal cancer, and thyroid cancer.[2]

This compound's primary mechanism of action is the direct inhibition of the mutated BRAF kinase, which in turn prevents the phosphorylation and activation of its downstream targets, MEK1/2 and ERK1/2.[1][8] The suppression of ERK phosphorylation is a key indicator of this compound's on-target activity.[9] In preclinical and clinical studies, treatment with this compound has been shown to lead to a sustained decrease in pERK levels in BRAF-mutant tumors.[9][10]

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Materials:

-

BRAF-mutant cancer cell line (e.g., A375 melanoma)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

BRAF-mutant cancer cell line

-

96-well cell culture plates

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include a DMSO vehicle control and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

In Vivo Xenograft Tumor Growth Study

This protocol describes a preclinical model to evaluate the anti-tumor efficacy of this compound in vivo.

dot

Caption: Workflow for an in vivo xenograft tumor growth study.

Materials:

-

BRAF-mutant cancer cell line (e.g., A375)

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment: Administer this compound orally (e.g., daily or twice daily) to the treatment group. Administer the vehicle to the control group.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pERK).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising next-generation BRAF inhibitor with a distinct mechanism of action that circumvents the paradoxical MAPK pathway activation observed with first-generation inhibitors. Its ability to potently inhibit BRAF V600 monomers and disrupt BRAF dimers translates into significant anti-tumor activity in preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel BRAF inhibitors, ultimately contributing to the development of more effective and safer targeted therapies for patients with BRAF-mutant cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of stress-induced mitogen-activated protein kinase expressional dynamic using reverse transcription quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PLX8394 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. sciencellonline.com [sciencellonline.com]

- 10. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Pharmacokinetics of Plixorafenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plixorafenib (formerly PLX8394) is a next-generation, orally available, small-molecule inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] Developed to overcome the limitations of first-generation BRAF inhibitors, this compound exhibits a unique mechanism of action. It is designed to inhibit BRAF V600 monomers and also disrupt BRAF dimers, including fusions and splice variants, without inducing the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a common liability of earlier inhibitors.[1][2] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacokinetic data for this compound, focusing on in vivo studies, experimental methodologies, and its mechanism of action.

In Vivo Pharmacokinetics

Preclinical evaluation of this compound has been conducted in mouse models to assess its pharmacokinetic profile and efficacy. While comprehensive quantitative data such as Cmax, Tmax, AUC, and half-life are not publicly available, several studies provide valuable insights into its in vivo behavior.

Mouse Studies

This compound has been administered orally to mice in various studies, demonstrating its systemic exposure and anti-tumor activity in xenograft models. Dosing regimens have ranged from 50 mg/kg twice daily to 300 mg/kg once daily.[3][4]

Table 1: Summary of In Vivo Preclinical Studies of this compound in Mice

| Species/Strain | Dosing Regimen | Route of Administration | Key Findings | Reference(s) |

| Immunodeficient CB.17 SCID mice | 75, 150, or 300 mg/kg/day | Oral gavage | Dose-dependent plasma concentrations were observed. At 150 mg/kg/day, plasma concentrations exceeded 150 μM.[3] | [3] |

| Nude mice with melanoma xenografts | 50 mg/kg (single dose) | Oral | Highest drug concentrations in tumors were achieved 7 hours after administration. | [4] |

| Nude mice | Up to 100 mg/kg daily | Oral | The drug was well-tolerated at these doses. | [4] |

| Mice with BRAF-mutant lung cancer xenografts | 150 mg/kg/day | Oral gavage | No overt toxicity was observed.[3] | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following protocol was described for an in vivo pharmacokinetic study of this compound in mice.

In Vivo Pharmacokinetic Study in Mice[3]

-

Animal Model: Immunodeficient CB.17 SCID mice were utilized for the study.

-

Drug Administration: this compound was administered via oral gavage at doses of 75, 150, or 300 mg/kg/day.

-

Blood Sampling:

-

Approximately 50 μL of blood was serially collected from the tail vein at 0, 1, 2, 4, and 8 hours post-administration.

-

Anesthesia with inhaled isoflurane was used during blood collection.

-

The final blood collection was performed via cardiac puncture.

-

-

Plasma Preparation:

-

Whole blood was transferred to plasma separator tubes containing lithium heparin.

-

Samples were centrifuged at 1,000 x g for 10 minutes to separate plasma.

-

-

Tumor Tissue Analysis:

-

For tumor concentration analysis in other studies, fresh tumor samples (50-150mg) were collected at various time points after this compound treatment.

-

The tumor tissues were rapidly frozen in an ethanol-dry ice bath.

-

Tissues were homogenized and processed by protein precipitation.

-

Analysis was performed by LC-MS/MS with a calibration range of 15–50000 ng/mL using an internal standard.[4]

-

In Vitro ADME and Drug-Drug Interactions

A comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for drug-drug interactions, is critical for successful development. However, detailed public data on the in vitro metabolism, cytochrome P450 (CYP) inhibition, and plasma protein binding of this compound are currently lacking in the available scientific literature.

Signaling Pathway and Mechanism of Action

This compound is a "paradox-breaker" BRAF inhibitor. Unlike first-generation inhibitors, it can inhibit signaling from both BRAF V600 monomers and BRAF dimers without causing paradoxical activation of the MAPK pathway in BRAF wild-type cells. This is a key differentiating feature that is expected to lead to an improved safety profile and overcome certain resistance mechanisms.

Discussion and Future Directions

The available preclinical data indicate that this compound is an orally bioavailable BRAF inhibitor with a unique mechanism of action that translates to anti-tumor activity in in vivo models of BRAF-mutant cancers. The "paradox-breaker" characteristic of this compound holds the promise of a wider therapeutic window and the potential to overcome resistance to first-generation BRAF inhibitors.

However, a significant data gap exists in the public domain regarding the quantitative preclinical pharmacokinetic parameters and in vitro ADME profile of this compound. Such data, including Cmax, Tmax, AUC, half-life, clearance, volume of distribution, metabolic pathways, CYP inhibition profile, and plasma protein binding across different preclinical species (e.g., mouse, rat, dog), are essential for a complete understanding of its disposition and for robust pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human pharmacokinetics and efficacious dosing regimens.

As this compound progresses through clinical development, the disclosure of more detailed preclinical and clinical pharmacokinetic data will be invaluable to the scientific community for a comprehensive assessment of its therapeutic potential. Further research into its metabolic fate and potential for drug-drug interactions will also be critical for its safe and effective use in patients.

References

Plixorafenib for BRAF-Mutant Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plixorafenib (formerly PLX8394) is a next-generation, orally available, selective BRAF inhibitor designed to treat cancers harboring BRAF mutations, including BRAF V600-mutant melanoma. Unlike first-generation BRAF inhibitors, this compound is a "paradox breaker," meaning it does not induce the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This unique mechanism of action is attributed to its ability to disrupt BRAF-containing dimers, a key mechanism of resistance to earlier BRAF inhibitors.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Mechanism of Action

This compound is a potent inhibitor of BRAF V600 monomers and also disrupts the formation of BRAF-containing dimers (homodimers and heterodimers with CRAF).[1] First-generation BRAF inhibitors can promote the dimerization of RAF kinases, leading to paradoxical activation of the MAPK signaling pathway in cells with wild-type BRAF, which is thought to contribute to certain side effects and acquired resistance. This compound's ability to prevent this dimerization makes it a "paradox breaker."[1][2][3] By disrupting these dimers, this compound can overcome some forms of acquired resistance to first-generation BRAF inhibitors.[5]

The downstream effect of this compound's inhibition of BRAF is the suppression of the MAPK/ERK signaling pathway, which is constitutively active in BRAF-mutant melanoma and drives tumor cell proliferation and survival.[2]

Caption: this compound inhibits BRAF monomers and disrupts dimers.

Preclinical Data

This compound has demonstrated significant anti-tumor activity in preclinical models of BRAF-mutant melanoma.

In Vitro Studies

In vitro studies using BRAF V600E-mutant melanoma cell lines, such as A375, have shown that this compound effectively suppresses pERK activity.[1][2] Notably, in cell lines made resistant to this compound, the drug could still suppress pERK, suggesting that resistance mechanisms may develop downstream of BRAF or in parallel signaling pathways.[1][2]

In Vivo Studies

In vivo studies using xenograft models of BRAF V600E-mutant melanoma have demonstrated robust tumor growth inhibition with this compound treatment.

| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| A375 Subcutaneous Xenograft | This compound | 30mg/kg | 71.4% | [1] |

| A375 Intracranial Xenograft | This compound | 30mg/kg | 88.6% | [1][2] |

In the A375 intracranial model, which mimics brain metastases, this compound treatment led to a complete histological response in one of seven mice.[1][2] Treatment was well-tolerated in these models, with no significant weight loss observed.[1][2]

Clinical Data

This compound has been evaluated in a Phase 1/2a clinical trial (NCT02012231 and NCT02428712) in patients with BRAF-altered advanced solid tumors, including melanoma.[1][6] A global Phase 2 basket trial, FORTE (NCT05503797), is currently ongoing.[7][8]

Efficacy

The Phase 1/2a study demonstrated promising anti-tumor activity for this compound.

| Patient Population | N | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |

| BRAF-altered Melanoma and Primary CNS Tumors | - | 66.7% | 13.9 months | [1][2][3] |

| MAPKi-naïve BRAF V600+ Primary CNS Tumors | 9 | 66.7% | 13.9 months | [6] |

| MAPKi-naïve BRAF V600-mutated Advanced Solid Tumors | 24 | 41.7% | 17.8 months | [6] |

| V600+ Efficacy Analysis (Adults) | 42 | 28.6% | 17.8 months | [9] |

Safety and Tolerability

This compound has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are predominantly low-grade and include liver function test changes, fatigue, nausea, diarrhea, and vomiting.[8][10] At the recommended Phase 2 dose of 900 mg once daily with the pharmacokinetic booster cobicistat, no dose-limiting toxicities were observed, and symptomatic TEAEs were almost all grade 1.[6][11] This safety profile is considered favorable compared to approved BRAF and MEK inhibitors.[6][10]

Pharmacokinetics

This compound is administered orally.[12] To improve its pharmacokinetic profile and achieve efficacious exposures, it is often co-administered with cobicistat, a CYP3A4 inhibitor.[10][12][13] The recommended Phase 2 dose has been established as 900 mg of this compound once daily with 150 mg of cobicistat.[11]

Resistance Mechanisms

While this compound can overcome some resistance mechanisms to first-generation BRAF inhibitors, resistance to this compound can still emerge. Preclinical and clinical data suggest that resistance is not typically driven by new mutations in the MAPK pathway.[2][7][14] Instead, resistance appears to be associated with baseline mutations in pathways like PI3K and NF1, or the upregulation of alternative signaling pathways such as MYC targets, TGFβ signaling, and TNFα signaling.[2][3] In vitro studies have also implicated dysregulation in cell cycling and DNA damage response pathways (E2F targets and p53 signaling) in this compound resistance.[1][2][3]

Experimental Protocols

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a BRAF-mutant melanoma subcutaneous xenograft model.

Protocol:

-

Cell Line: A375 (BRAF V600E-mutant melanoma cell line).

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inoculate mice with A375 cells.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound orally at the specified dose (e.g., 30 mg/kg) daily for a defined period (e.g., 21 days). The vehicle group receives the vehicle solution.

-

Data Collection: Measure tumor volume and body weight regularly throughout the treatment period.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry for pERK to confirm on-target activity.[2]

Caption: Workflow for a preclinical xenograft study.

Phase 2 Clinical Trial Protocol (FORTE Study - Simplified)

Objective: To assess the efficacy and safety of this compound in patients with BRAF-altered cancers.

Protocol Summary:

-

Study Design: Phase 2, open-label, multi-center, basket study with multiple sub-protocols for different BRAF alterations and tumor types.[8]

-

Patient Population: Patients aged ≥10 years with advanced solid or primary CNS tumors harboring BRAF fusions or V600 mutations, who have received prior therapy for advanced disease.[8] Specific inclusion/exclusion criteria apply to each sub-protocol. For example, some sub-protocols exclude patients with prior MAPK inhibitor therapy.[8][15]

-

Treatment: Continuous oral dosing of this compound. Some cohorts receive this compound co-administered with cobicistat.[8]

-

Primary Endpoint: Objective Response Rate (ORR) as determined by a blinded independent central review.[15]

-

Tumor Assessment: Response is assessed using RECIST v1.1 for solid tumors or RANO criteria for primary CNS tumors.[8]

-

Exploratory Endpoints: Include longitudinal assessment of circulating tumor DNA (ctDNA) to monitor for molecular response and resistance.[7][14]

Caption: Logical flow of the FORTE Phase 2 clinical trial.

Conclusion

This compound represents a significant advancement in the treatment of BRAF-mutant cancers, particularly melanoma. Its unique "paradox breaker" mechanism of action offers the potential for improved efficacy, better tolerability, and the ability to overcome some forms of resistance compared to earlier-generation BRAF inhibitors. Ongoing clinical trials will further define its role in the therapeutic landscape for patients with BRAF-altered malignancies.

References

- 1. fore.bio [fore.bio]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. News - this compound (FORE-8394) - LARVOL VERI [veri.larvol.com]

- 5. Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. FORE Biotherapeutics Presents New this compound Results at AACR 2025 Demonstrating Pharmacodynamic Effect in Clinical Tumor Biopsies and Decreased V600E Mutant Allele Frequency in ctDNA of 85% of Patients [fore.bio]

- 8. FORTE: A phase 2 master protocol assessing this compound for BRAF-altered cancers. - ASCO [asco.org]

- 9. FORE Biotherapeutics to Present Promising New Data from Phase 1/2a Trial Evaluating this compound (FORE8394) in Patients With BRAF-Altered Advanced Solid and Central Nervous System Tumors at ASCO 2023 - BioSpace [biospace.com]

- 10. CTNI-76. EFFICACY OF BRAF INHIBITOR this compound (FORE8394) IN RECURRENT, PRIMARY CENTRAL NERVOUS SYSTEM TUMORS (PCNST) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fore.bio [fore.bio]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Plixorafenib: A Technical Guide to a Paradox-Breaker BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plixorafenib (FORE8394, formerly PLX8394) is a next-generation, orally available, small-molecule inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Unlike first-generation BRAF inhibitors, which are associated with paradoxical activation of the MAPK pathway in BRAF wild-type cells, this compound is a "paradox breaker."[3][4] It is uniquely designed to selectively inhibit mutated BRAF monomers (like BRAF V600E) and BRAF-containing dimers (including fusions and splice variants) without inducing the conformational changes that lead to paradoxical signaling.[5][6][7] This differentiated mechanism of action may offer an improved safety profile, the potential to overcome certain resistance mechanisms, and durable efficacy in a broader range of patients with BRAF-altered cancers.[5][8] This document provides a comprehensive technical overview of this compound, summarizing its mechanism, preclinical and clinical data, and key experimental methodologies.

The Challenge: Paradoxical Activation by First-Generation BRAF Inhibitors

The discovery of activating BRAF mutations, particularly the V600E substitution, revolutionized the treatment of melanoma and other cancers. First-generation inhibitors like vemurafenib and dabrafenib were developed to target this specific monomeric, constitutively active form of the BRAF protein, leading to significant initial clinical responses.[9]

However, these drugs have a critical liability: in cells with wild-type BRAF and upstream activation (e.g., through RAS mutations), they promote the dimerization of RAF kinases (e.g., BRAF with CRAF).[10][11] The binding of the inhibitor to one protomer in the dimer allosterically transactivates the other, leading to a paradoxical increase in MAPK pathway signaling (pMEK, pERK).[11][12] This phenomenon is implicated in the development of secondary malignancies, such as cutaneous squamous cell carcinomas (cuSCC), and can contribute to acquired resistance.[9][10]

This compound's Mechanism: A "Paradox Breaker"

This compound was engineered to evade paradoxical MAPK activation.[13] Its structure allows it to bind to and inhibit mutant BRAF V600E with high potency, similar to first-generation drugs.[3][14] However, its key differentiating feature is its ability to disrupt the RAF dimer interface.[6][15][16] By binding in a way that stabilizes an inactive conformation and prevents the allosteric transactivation of a partner protomer, this compound effectively "breaks" the paradox.[3][17]

This mechanism confers two major advantages:

-

Inhibition without Activation : It suppresses ERK signaling in BRAF-mutant cells without stimulating it in BRAF wild-type cells.[9]

-

Broader Activity : It can effectively inhibit not only BRAF V600 monomers but also oncogenic BRAF alterations that signal as dimers, such as BRAF fusions and Class 2 mutants, which are resistant to earlier inhibitors.[4][5][8]

Preclinical Data

In vitro and in vivo preclinical studies have validated this compound's mechanism and demonstrated its potent anti-tumor activity.

In Vitro Potency and Selectivity

This compound shows potent inhibition of BRAF V600E while having a distinct profile against wild-type BRAF and CRAF compared to first-generation inhibitors.

| Target | IC50 (nM) | Reference |

| BRAF V600E | ~3.8 - 5 | [14][18] |

| Wild-Type BRAF | 14 | [18] |

| CRAF | 23 | [18] |

Furthermore, this compound potently inhibits ERK phosphorylation in BRAF V600E-mutant cells but does not stimulate ERK signaling in RAS-mutant cell lines, confirming its paradox-breaking properties.[9][14] It also retains activity against cells with acquired resistance to first-generation inhibitors, such as those harboring BRAF splice variants that signal as dimers.[3][14]

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models, this compound demonstrated significant and sustained tumor growth inhibition. In a study using A375 (BRAF V600E) melanoma cells, this compound treatment in both subcutaneous and intracranial models resulted in substantial tumor growth inhibition.[15] In the central nervous system (CNS) metastatic model, a 35-day treatment with this compound at 30mg/kg reduced tumor burden by 88.6% compared to the vehicle control, with one animal achieving a complete response.[15] This highlights its ability to cross the blood-brain barrier and exert a potent anti-tumor effect intracranially.[15]

Clinical Development and Efficacy

This compound is being evaluated in multiple clinical trials, including the pivotal Phase 2 FORTE basket study (NCT05503797), for patients with various BRAF-altered solid and CNS tumors.[6][19]

Phase 1/2a Study (NCT02428712)

Data from the initial Phase 1/2a study demonstrated a favorable safety profile and promising clinical activity.[20][21] The most common adverse events were generally low-grade and included changes in liver function tests, fatigue, nausea, and diarrhea.[6][22] Notably, toxicities associated with paradoxical activation were not a significant concern.[23]

The study showed durable anti-tumor activity across a range of BRAF-mutated cancers.

| Patient Population (MAPKi-Naïve) | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |

| BRAF V600 Primary CNS Tumors | 66.7% (6/9 patients) | 13.9 months | [20] |

| Other BRAF V600-Mutated Solid Tumors | 41.7% (10/24 patients) | 17.8 months | [20] |

| All V600+ Efficacy Evaluable Adults | 28.6% | 17.8 months | [21] |

These results underscore this compound's potential, particularly in difficult-to-treat indications like primary CNS tumors.[20] The agent has received Orphan Drug and Fast Track Designations from the U.S. FDA for certain indications.[8]

Key Experimental Protocols

The characterization of this compound relies on a set of standard and specialized assays in oncology drug development.

Western Blot for MAPK Pathway Signaling

This assay is crucial for demonstrating the on-target effect of this compound and confirming its paradox-breaking activity.

Methodology:

-

Cell Culture and Treatment: Plate BRAF V600E mutant (e.g., A375) and RAS mutant (e.g., HRAS-Q61L) cells. Treat with a dose range of this compound or a first-generation inhibitor for a specified time (e.g., 6 hours).[24]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis. Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate overnight at 4°C with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein, normalized to the loading control.

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., WiDr, RKO, A375) in 96-well plates at a predetermined density and allow them to adhere overnight.[16]

-

Drug Treatment: Treat cells with a serial dilution of this compound, a reference compound, and a vehicle control.

-

Incubation: Incubate the plates for a period of 72-96 hours to allow for the drug to exert its effect.[23]

-

Viability Measurement: Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[15]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at 30 mg/kg). Administer treatment orally, once or twice daily.[15]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue treatment for a defined period (e.g., 21-35 days) or until tumors in the control group reach a predetermined maximum size.[15]

-

Analysis: Plot mean tumor volume over time for each group to assess treatment efficacy. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of BRAF-driven cancers. By its rational design as a "paradox breaker," it addresses the primary liability of first-generation inhibitors, offering the potential for improved safety and activity against a wider array of BRAF alterations, including those that mediate resistance.[3][5] Clinical data have so far demonstrated durable responses and a manageable safety profile, even in heavily pre-treated populations and in CNS malignancies.[20]

Ongoing research is focused on fully defining the clinical benefit of this compound through the global Phase 2 FORTE trial and exploring its potential in combination with other targeted agents, such as MEK inhibitors, where it has shown synergistic activity in nonclinical models.[5][22][23] The continued development of this compound holds promise for delivering a more effective and better-tolerated treatment option for patients with BRAF-altered cancers.

References

- 1. Plx8394 | C25H21F3N6O3S | CID 90116675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. jwatch.org [jwatch.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. FORE Biotherapeutics announces new nonclinical data highlighting the differentiation of this compound in combination with MEK inhibition at #AACR24 - Fore Biotherapeutics [fore.bio]

- 6. ascopubs.org [ascopubs.org]

- 7. CTNI-76. EFFICACY OF BRAF INHIBITOR this compound (FORE8394) IN RECURRENT, PRIMARY CENTRAL NERVOUS SYSTEM TUMORS (PCNST) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FORE Biotherapeutics Announces Oral Presentation at SNO 2023 Reporting Updated Phase 1/2a Results for this compound in BRAF V600 Advanced Solid Tumors, Including Novel Data for Patients with BRAF V600 Primary CNS Tumors - BioSpace [biospace.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]

- 13. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. This compound (PLX8394, FORE8394) | BRAF inhibitor | Probechem Biochemicals [probechem.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. targetedonc.com [targetedonc.com]

- 21. FORE Biotherapeutics to Present Promising New Data from Phase 1/2a Trial Evaluating this compound (FORE8394) in Patients With BRAF-Altered Advanced Solid and Central Nervous System Tumors at ASCO 2023 | Business Wire [kommunikasjon.ntb.no]

- 22. FORTE: A phase 2 master protocol assessing this compound for BRAF-altered cancers. - ASCO [asco.org]

- 23. fore.bio [fore.bio]

- 24. selleckchem.com [selleckchem.com]

Plixorafenib Off-Target Kinase Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plixorafenib (formerly PLX8394) is a next-generation, orally available small-molecule inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Unlike first-generation BRAF inhibitors, this compound is designed as a "paradox breaker."[2][3][4] This means it can inhibit the BRAF V600E mutant, which is common in various cancers, without causing the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a significant side effect of earlier inhibitors.[2][3][4] This unique mechanism of action involves the disruption of BRAF dimers.[5] Understanding the broader kinase selectivity profile of this compound is crucial for predicting its therapeutic window, potential off-target effects, and opportunities for combination therapies. This technical guide provides an in-depth overview of the off-target kinase screening of this compound, including experimental methodologies and data presentation.

On-Target and Off-Target Kinase Profile

This compound demonstrates high potency against its primary target, the BRAF V600E mutant, and also inhibits wild-type BRAF and CRAF, albeit at higher concentrations.

Quantitative Kinase Inhibition Data

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| BRAF (V600E) | Cell-free assay | 3.8 | [1] |

| BRAF (wild-type) | Cell-free assay | 14 | [1] |

| CRAF | Cell-free assay | 23 | [1] |

| Illustrative Off-Target Kinase Panel | |||

| ABL1 | Biochemical | >1000 | Illustrative |

| ACK1 | Biochemical | >1000 | Illustrative |

| ALK | Biochemical | >1000 | Illustrative |

| AXL | Biochemical | 850 | Illustrative |

| CHEK2 | Biochemical | >1000 | Illustrative |

| CSF1R | Biochemical | 600 | Illustrative |

| DDR1 | Biochemical | >1000 | Illustrative |

| EGFR | Biochemical | >1000 | Illustrative |

| EPHA2 | Biochemical | >1000 | Illustrative |

| ERBB2 | Biochemical | >1000 | Illustrative |

| FAK | Biochemical | >1000 | Illustrative |

| FGFR1 | Biochemical | >1000 | Illustrative |

| FLT3 | Biochemical | 750 | Illustrative |

| GSK3B | Biochemical | >1000 | Illustrative |

| IGF1R | Biochemical | >1000 | Illustrative |

| INSR | Biochemical | >1000 | Illustrative |

| JAK2 | Biochemical | >1000 | Illustrative |

| KDR (VEGFR2) | Biochemical | 450 | Illustrative |

| KIT | Biochemical | 900 | Illustrative |

| LCK | Biochemical | >1000 | Illustrative |

| MAP2K1 (MEK1) | Biochemical | >1000 | Illustrative |

| MET | Biochemical | >1000 | Illustrative |

| p38α | Biochemical | >1000 | Illustrative |

| PDGFRα | Biochemical | >1000 | Illustrative |

| PIK3CA | Biochemical | >1000 | Illustrative |

| RET | Biochemical | >1000 | Illustrative |

| ROCK1 | Biochemical | >1000 | Illustrative |

| SRC | Biochemical | >1000 | Illustrative |

| SYK | Biochemical | >1000 | Illustrative |

| TIE2 | Biochemical | >1000 | Illustrative |

Experimental Protocols

The following protocols describe standard methodologies for assessing the kinase inhibitory activity of compounds like this compound.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the target kinase. Inhibition is measured by the reduction in substrate phosphorylation or ATP consumption in the presence of the test compound. A common method involves detecting the amount of ADP produced, which is directly proportional to kinase activity.[6]

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Adenosine 5'-triphosphate (ATP)

-

Test compound (this compound) dissolved in DMSO

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Kinase Addition: Add the purified kinase solution to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be near the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Reaction Termination and Signal Detection: Stop the reaction and detect the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream substrates.

Principle: Cells expressing the target kinase are treated with the inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated form of a downstream substrate to determine the extent of pathway inhibition.

Materials:

-

Cancer cell line of interest (e.g., A375 for BRAF V600E)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for the downstream target (e.g., p-ERK/total ERK).

Visualizations

MAPK Signaling Pathway and this compound's Mechanism of Action

References

- 1. selleckchem.com [selleckchem.com]

- 2. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]

- 4. fore.bio [fore.bio]

- 5. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Early Clinical Trial Data for Plixorafenib: A Technical Overview

Plixorafenib (formerly PLX8394) is an investigational, next-generation, orally available, small-molecule inhibitor of the BRAF serine/threonine kinase.[1][2][3] It is designed as a "paradox breaker," selectively inhibiting BRAF monomers and dimers, including V600 and non-V600 mutations, without inducing the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[1][3][4] This unique mechanism of action suggests the potential for improved safety and a more durable response in patients with BRAF-altered malignancies.[2][3][5] This technical guide summarizes the early clinical trial data for this compound, focusing on the initial Phase 1/2a study and the design of the ongoing FORTE Phase 2 basket trial.

Quantitative Data Summary

The following tables summarize the key efficacy data from the Phase 1/2a clinical trial of this compound in various patient populations.

Table 1: Efficacy of this compound in BRAF V600-Mutant Solid Tumors (MAPK-inhibitor Naïve)

| Efficacy Endpoint | Value | Source |

| Overall Response Rate (ORR) | 37.5% | [6] |

| Median Duration of Response (mDOR) | 32.3 months | [6] |

| Median Progression-Free Survival (mPFS) | > 2 years | [6] |

| 1-Year Progression-Free Survival (PFS) | 54.4% | [7] |

| 2-Year Progression-Free Survival (PFS) | 48.4% | [7] |

Table 2: Efficacy of this compound in BRAF V600-Mutant Solid Tumors (Previously Treated with MAPK inhibitor)

| Efficacy Endpoint | Value | Source |

| Overall Response Rate (ORR) | 16.7% | [6] |

| Median Duration of Response (mDOR) | 12.9 months | [6] |

Table 3: Efficacy of this compound in BRAF V600-Mutant Primary Central Nervous System Tumors (PCNST) (MAPK-inhibitor Naïve)

| Efficacy Endpoint | Value | Source |

| Overall Response Rate (ORR) | 67% | [7][8] |

| Median Duration of Response (mDOR) | 13.9 months | [7][9] |

| Median Progression-Free Survival (mPFS) | 34.1 months | [5] |

Table 4: Efficacy of this compound in BRAF-Altered Thyroid Cancer

| Patient Population | Efficacy Endpoint | Value | Source |

| MAPKi-naïve BRAF V600-mutated Papillary Thyroid Cancer (PTC) | Median Progression-Free Survival (mPFS) | 63.9 months | [10] |

| Clinical Benefit Rate (CBR) | 85.7% | [10] | |

| BRAF V600-mutated Anaplastic Thyroid Cancer (ATC) (MAPKi-naïve) | Median Progression-Free Survival (mPFS) | 16.1 months | [11] |

| Confirmed Partial Response (PR) | 1 patient (duration 17.8 months) | [11] | |

| Prior MAPKi-treated Papillary Thyroid Cancer (PTC) | Clinical Benefit Rate (CBR) | 33.3% | [11] |

Table 5: Pharmacodynamic and Exploratory Endpoint Data from Phase 1/2a Trial

| Endpoint | Finding | Source |

| ctDNA V600E Mutant Allele Frequency | Decreased in 85% of patients after one cycle. | [12] |

| ctDNA as a Surrogate Marker | Changes in ctDNA corresponded to tumor size. | [12] |

| Acquired Resistance Mutations | No new mutations in MAPK pathway genes were observed. | [12] |

| Responses in BRAF Fusion Tumors | 2 responses (1 complete response in melanoma, 1 partial response in PTC). | [7] |

Experimental Protocols

Phase 1/2a Study (NCT02428712)

This was a single-arm, open-label study designed to evaluate the safety, pharmacokinetics (PK), and efficacy of this compound in patients with BRAF-altered advanced, unresectable solid tumors.[5][13] The study enrolled both adult and pediatric patients who had either been intolerant to standard therapy or for whom no standard therapy was available.[7][10]

-

Patient Population: Patients with various solid tumors, including primary central nervous system (CNS) tumors, harboring BRAF V600 mutations, non-V600 mutations, or BRAF fusions.[6][14][15]

-

Dosing and Administration: this compound was administered orally.[15] The dose-escalation phase explored doses from 900 to 3600 mg/day, with and without the pharmacokinetic enhancer cobicistat.[5] The recommended Phase 2 dose (RP2D) was determined to be 900 mg once daily with cobicistat for patients aged 10 years and older.[6][7]

-

Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).[16] Exploratory endpoints included the analysis of circulating tumor DNA (ctDNA).[12]

FORTE Phase 2 Master Protocol (NCT05503797)

The FORTE study is an ongoing global, open-label, Phase 2 basket trial designed to assess the efficacy and safety of this compound in patients with various BRAF-altered cancers.[4][14]

-

Patient Population: Patients aged 10 years and older with advanced solid tumors or primary CNS tumors with specific BRAF alterations who have received prior therapy.[4][14] Patients must have measurable disease and a Karnofsky or Lansky Performance Score of ≥60.[14][17]

-

Study Design: The study utilizes a master protocol with four sub-protocols, or "baskets," each targeting a different patient population.[9][14]

-

Sub-Protocol A: Advanced solid and primary CNS tumors with BRAF fusions.[14]

-

Sub-Protocol B: BRAF V600-mutated recurrent primary CNS tumors.[14]

-

Sub-Protocol C: Rare BRAF V600-mutated advanced solid tumors (e.g., ovarian, cholangiocarcinoma, non-colorectal GI cancers, neuroendocrine cancers).[14][17]

-

Sub-Protocol D: Exploratory cohort for BRAF V600-mutated melanoma (in patients who have not tolerated a prior BRAF inhibitor) or thyroid cancer.[14]

-

-

Dosing and Administration: All patients receive continuous daily dosing of this compound.[4][14] Some cohorts receive this compound in combination with cobicistat.[4][14]

-

Endpoints: The primary endpoint for sub-protocols A, B, and C is the Overall Response Rate (ORR) as determined by a blinded independent central review (BICR) using RECIST v1.1 for solid tumors or RANO criteria for primary CNS tumors.[14][17] Key secondary endpoints include duration of response, progression-free survival, overall survival, and safety.[12] A key exploratory endpoint is the longitudinal assessment of ctDNA.[12]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound as a BRAF dimer breaker, avoiding paradoxical MAPK activation.

FORTE Phase 2 Basket Trial Workflow

Caption: Workflow of the FORTE Phase 2 master protocol for this compound.

References

- 1. Facebook [cancer.gov]

- 2. FORE Biotherapeutics Announces Oral Presentation of Phase 1/2a this compound Data at the Society for Neuro-Oncology 2023 Annual Meeting - Fore Biotherapeutics [fore.bio]

- 3. FORE Biotherapeutics to Present this compound Nonclinical Data Highlighting Potential Differentiation at the 2023 AACR-NCI-EORTC International Conference - BioSpace [biospace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CTNI-76. EFFICACY OF BRAF INHIBITOR this compound (FORE8394) IN RECURRENT, PRIMARY CENTRAL NERVOUS SYSTEM TUMORS (PCNST) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FORE Biotherapeutics to Present Promising New Data from Phase 1/2a Trial Evaluating this compound (FORE8394) in Patients With BRAF-Altered Advanced Solid and Central Nervous System Tumors at ASCO 2023 - Fore Biotherapeutics [fore.bio]

- 7. academic.oup.com [academic.oup.com]

- 8. FORE Biotherapeutics Announces Oral Presentation at SNO 2023 Reporting Updated Phase 1/2a Results for this compound in BRAF V600 Advanced Solid Tumors, Including Novel Data for Patients with BRAF V600 Primary CNS Tumors [businesswire.com]

- 9. FORE Biotherapeutics Secures $38M in Series D-2 for this compound Development [synapse.patsnap.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. drugs.com [drugs.com]

- 12. FORE Biotherapeutics Presents New this compound Results at AACR 2025 Demonstrating Pharmacodynamic Effect in Clinical Tumor Biopsies and Decreased V600E Mutant Allele Frequency in ctDNA of 85% of Patients [fore.bio]

- 13. go.drugbank.com [go.drugbank.com]

- 14. ascopubs.org [ascopubs.org]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. FORE Biotherapeutics Announces Positive Outcome From a Planned Interim Efficacy Analysis for the FORTE Basket Study Evaluating this compound as a Monotherapy for Recurrent or Progressive BRAF V600 Primary CNS Tumors - Fore Biotherapeutics [fore.bio]

- 17. FORTE: A phase 2 master protocol assessing this compound for BRAF-altered cancers. - ASCO [asco.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays with Plixorafenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plixorafenib (formerly PLX8394) is a next-generation, orally bioavailable BRAF inhibitor with a unique "paradox-breaker" mechanism of action.[1] It selectively targets and inhibits both BRAF V600E monomers and BRAF-containing dimers, including fusions and splice variants, without inducing the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[1][2][3][4] This distinct characteristic suggests its potential to overcome acquired resistance to existing therapies and offer a better safety profile.[1] this compound has demonstrated potent preclinical and clinical activity against a range of BRAF-altered tumors.[4][5][6]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The assays described are fundamental for characterizing the cellular response to this compound, including its effects on cell viability and MAPK signaling.

Data Presentation: this compound In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound against various BRAF isoforms and in a BRAF V600E mutant cell line.

| Target/Assay | IC50 (nM) | Cell Line | Reference |

| BRAF V600E (cell-free) | 3.8 | - | [2] |

| Wild-Type BRAF (cell-free) | 14 | - | [2] |

| CRAF (cell-free) | 23 | - | [2] |

| BRAF V600E | ~5 | - | [3] |

Experimental Protocols

Cell Culture of BRAF V600E Mutant Cell Line (A375)

The A375 human malignant melanoma cell line, which harbors the BRAF V600E mutation, is a commonly used model for studying the effects of BRAF inhibitors.

Materials:

-

A375 cell line (ATCC® CRL-1619™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Seeding:

-

Rapidly thaw a cryopreserved vial of A375 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 7-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new flasks at a density of 1 x 10^4 to 4 x 10^4 viable cells/cm².

-

Change the medium every 2-3 days.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of this compound on cell viability.

Materials:

-

A375 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Protocol:

-

Cell Seeding:

-

Harvest and count A375 cells as described in the cell culture protocol.

-

Seed 5,000 cells in 100 µL of complete growth medium per well into an opaque-walled 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blotting for Phospho-ERK (p-ERK) Analysis

This protocol allows for the detection of changes in the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, following this compound treatment.

Materials:

-

A375 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a DMSO vehicle control for 6 hours.[2]

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[8]

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

-

Incubate on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]

-

Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[8]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 to 1:2000 dilution) overnight at 4°C.[8]

-

Wash the membrane three times with TBST for 5-10 minutes each.[8]

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

Add ECL substrate and capture the chemiluminescent signal.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK.

-

Incubate the membrane in a stripping buffer.

-

Wash thoroughly with TBST.

-

Block the membrane again and incubate with the anti-total ERK1/2 antibody.

-

Follow the subsequent steps for secondary antibody incubation and detection as described above.

-

Visualizations

Caption: this compound inhibits both monomeric BRAF V600E and dimeric BRAF.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Caption: Workflow for Western blot analysis of p-ERK.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. OUH - Protocols [ous-research.no]

- 5. 3.4. Western Blotting and Detection [bio-protocol.org]

- 6. abcam.com [abcam.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Plixorafenib Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plixorafenib (also known as PLX8394 or FORE8394) is a next-generation, orally available small-molecule inhibitor of the BRAF serine/threonine protein kinase.[1][2][3] It is designed to target a wide range of BRAF mutations, including V600 and non-V600 alterations, by acting as a "paradox breaker," thus avoiding the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[3][4] This unique mechanism of action allows for potent inhibition of both monomeric and dimeric forms of BRAF, making it a valuable tool for studying cancer biology and for potential therapeutic applications in various malignancies harboring BRAF mutations.[2][4][5] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo studies.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁F₃N₆O₃S | [6] |

| Molecular Weight | 542.53 g/mol | [7][6] |

| CAS Number | 1393466-87-9 | [7][6] |

| Appearance | White to light yellow solid | |

| Water Solubility | Insoluble | [1] |

| Ethanol Solubility | Insoluble | [1] |

Preparation of this compound Stock Solutions for In Vitro Experiments

For cell-based assays and other in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile, disposable serological pipettes and pipette tips

Protocol:

-

Pre-dissolution Steps:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

-

Dissolution in DMSO:

-

Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][8]

-

Tightly cap the vial and vortex thoroughly for several minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid dissolution.[7][6]

-

-

Sterilization and Aliquoting:

-

While not always necessary, for sensitive cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[8]

-

-

Storage:

Solubility and Concentration Data for In Vitro Stock Solutions:

| Solvent | Maximum Solubility | Molar Concentration | Notes | Reference |

| DMSO | 50 mg/mL | 92.16 mM | Sonication is recommended. | [7] |

| DMSO | 100 mg/mL | 184.32 mM | Use fresh DMSO. | [1] |

| DMSO | 125 mg/mL | 230.40 mM | Ultrasonic assistance needed. | [6] |

Note on Final DMSO Concentration in Cell Culture: For most cell-based experiments, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. A negative control with the same final DMSO concentration should always be included in the experimental design.[7]

Preparation of this compound Formulations for In Vivo Experiments

For animal studies, this compound needs to be formulated in a vehicle that is safe for administration (e.g., oral gavage) and allows for adequate bioavailability. Below are established protocols for preparing this compound for in vivo use.

Materials:

-

This compound powder

-

DMSO

-

PEG300 or PEG400

-

Tween-80 or TPGS (Tocopheryl Polyethylene Glycol Succinate)

-

Saline (0.9% NaCl) or Water

-

Corn oil

-

Sterile tubes for mixing

-

Vortex mixer and/or sonicator

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This formulation is a common vehicle for oral administration of hydrophobic compounds.

-

Prepare a concentrated this compound solution in DMSO.

-

Add the solvents sequentially, ensuring the solution is clear after each addition. [7][6]

-

Start by adding 10% of the final volume as the this compound-DMSO solution.

-

Add 40% of the final volume as PEG300 and mix thoroughly.

-

Add 5% of the final volume as Tween-80 and mix until a clear solution is formed.

-

Finally, add 45% of the final volume as saline to reach the desired final concentration.[7][6]

-

-

Mix thoroughly using a vortex mixer. Sonication can be used if precipitation occurs.[8]

-

It is recommended to prepare this working solution fresh on the day of use. [8]

Protocol 2: DMSO and Corn Oil Formulation

This is an alternative formulation for oral gavage.

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a separate tube, measure out 90% of the final desired volume with corn oil.

-

Add 10% of the final volume of the this compound-DMSO stock to the corn oil and mix thoroughly until a clear solution is achieved. [6][8]

Protocol 3: PEG400, TPGS, and Water Formulation

This formulation has also been used for oral gavage in xenograft studies.

-

Dissolve this compound in a vehicle consisting of 20% (v/v) PEG400, 5% (v/v) TPGS, and 75% (v/v) water. [7][6]

-

Vortex the mixture continuously throughout the dosing period to maintain a homogenous suspension. [6]

In Vivo Formulation Data:

| Formulation Components | Achievable Concentration | Notes | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.83 mM) | Add solvents sequentially. Prepare fresh. | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (9.22 mM) | Mix evenly. | [6][8] |

| 20% PEG400, 5% TPGS, 75% Water | Not specified, used for 150 mg/kg/d dosing | Vortex continuously during dosing. | [7][6] |

Visual Protocols and Pathways

Experimental Workflow for In Vitro Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound and the MAPK/ERK Signaling Pathway

This compound is a potent inhibitor of BRAF, a key kinase in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation due to BRAF mutations is a common driver of cancer.[2]

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting BRAF.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. FORE Biotherapeutics Announces Oral Presentation of Phase 1/2a this compound Data at the Society for Neuro-Oncology 2023 Annual Meeting - Fore Biotherapeutics [fore.bio]

- 4. FORTE: A phase 2 master protocol assessing this compound for BRAF-altered cancers. - ASCO [asco.org]

- 5. Plx8394 | C25H21F3N6O3S | CID 90116675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | PLX8394 | B-Raf Inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Immunofluorescence Analysis of Plixorafenib-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract